3,3-Dimethyl-5-nitroindoline
Description
Strategic Approaches to Indoline (B122111) Ring Formation
The creation of the indoline core, specifically with gem-dimethyl substitution at the C-3 position, can be achieved through several strategic cyclization methods. These methods often begin with acyclic aromatic precursors and employ acid catalysis or reductive conditions to facilitate ring closure.
The fundamental approach to forming the indoline ring is through intramolecular cyclization. A prominent and historically significant method is the Fischer indole (B1671886) synthesis, which can be adapted for indoline production. byjus.com This reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.com For the synthesis of the 3,3-dimethylindoline (B1314585) backbone, phenylhydrazine (B124118) is reacted with 3-methyl-2-butanone (B44728) (isopropyl methyl ketone). The resulting hydrazone undergoes a -sigmatropic rearrangement, followed by the loss of ammonia (B1221849) to form the indole nucleus, which can then be reduced to the corresponding indoline. byjus.com
A patented process outlines a specific pathway where a hydrazone is cyclized using a Fischer catalyst, such as methanesulfonic acid, to yield a 3H-indole intermediate. google.com This intermediate is not isolated but is subsequently reduced in the next step to form the stable 2,3-dihydro-indole (indoline) ring system. google.com
Table 1: Selected Catalysts and Conditions for Fischer Indole Synthesis
| Catalyst/Reagent | Conditions | Key Transformation | Reference |
|---|---|---|---|
| Methanesulfonic acid (MSA) | Heptane, 30°C | Cyclization of (E)-1-(2-methylpropylidene)-2-phenylhydrazine to 3,3-dimethyl-3H-indole | google.com |
| Brønsted or Lewis Acids (General) | Heat | General cyclization of arylhydrazones to the indole nucleus | byjus.com |
| Trifluoroacetic acid (TFA) | 60°C | Attempted cyclization, noted as less effective for this specific transformation | google.com |
The use of aromatic hydrazines, particularly phenylhydrazine, is central to the Fischer indole synthesis. byjus.com The initial step is the condensation reaction between the hydrazine (B178648) and a suitable carbonyl compound to form a hydrazone. byjus.com This reaction is a standard imine formation where the nucleophilic amine of the hydrazine attacks the electrophilic carbonyl carbon. The subsequent acid-catalyzed cyclization is the key ring-forming step. byjus.com The mechanism proceeds through protonation and isomerization of the hydrazone to its enamine tautomer. This enamine undergoes an irreversible -sigmatropic rearrangement, breaking the weak N-N bond and forming a strong C-C bond. The resulting di-imine intermediate rearomatizes, and an intramolecular attack by the amine on the imine group leads to the aminoindoline precursor, which eliminates ammonia to afford the final indole product. byjus.com This indole can then be reduced to the indoline.
Reductive cyclization offers an alternative strategy for synthesizing the indole and, subsequently, the indoline ring. These pathways often start with ortho-substituted nitroaromatics. The Cadogan-Sundberg reductive cyclization is a notable example, where o-nitrostyrenes or related structures are deoxygenatively cyclized using trivalent phosphorus reagents. openmedicinalchemistryjournal.com For instance, the reaction of nitro cinnamates with a reagent like triethyl phosphite (B83602) can yield indole carboxylates. openmedicinalchemistryjournal.com
Another approach involves the reductive cyclization of 2-(2-nitroaryl) derivatives. For example, 2-(2-nitroaryl)-acetonitriles can be cyclized using a Co–Rh heterobimetallic nanoparticle catalyst on charcoal to form the indole ring system. thieme-connect.com A more direct route to the indoline structure involves the reduction of the 3H-indole intermediate formed during the Fischer synthesis. google.com Reagents like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation, converting the imine functionality of the 3H-indole into the amine of the indoline ring. google.com This reduction step is crucial for obtaining the saturated heterocyclic ring of the final product's backbone. google.com
Introduction of the Nitro Group at Position 5
Once the 3,3-dimethylindoline scaffold is obtained, the next critical step is the introduction of the nitro group. This is an electrophilic aromatic substitution reaction, and the conditions must be controlled to ensure regioselectivity, favoring substitution at the C-5 position of the indoline ring.
The most direct method for producing 3,3-Dimethyl-5-nitroindoline is the nitration of 3,3-dimethylindoline. This reaction is typically carried out using a standard nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The reaction temperature must be carefully controlled, often kept at low temperatures (e.g., -15°C to 10°C, and preferably around 0°C) to manage the exothermic nature of the reaction and ensure selective nitration at the desired position. google.com Sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The electron-donating nature of the indoline nitrogen directs the electrophilic attack to the para position (C-5) on the aromatic ring.
Table 2: Reagents and Conditions for Nitration
| Substrate | Nitrating Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| 3,3-dimethylindoline | HNO₃ / H₂SO₄ | Controlled low temperature (e.g., 0°C) | This compound | google.com |
| 3,3-dimethylindolin-2-one | 80% H₂SO₄ / NaNO₃ | Stirred, then poured onto ice | 3,3-Dimethyl-5-nitroindolin-2-one | prepchem.com |
| 2-Methylindole (B41428) | HNO₃ / H₂SO₄ | 0°C | 2-Methyl-5-nitroindole | bhu.ac.in |
| N-Protected Indoles | Acetyl nitrate (B79036) (AcONO₂) | Low temperatures (≤ -50°C) | N-Protected 3-nitroindoles | researchgate.net |
Indole and its derivatives can be sensitive to strongly acidic conditions, which may lead to polymerization or undesired side reactions. bhu.ac.in To circumvent this, a common strategy involves the protection of the indole nitrogen before carrying out electrophilic substitution. The nitration of 2-methylindole under strongly acidic conditions (HNO₃/H₂SO₄) leads to the formation of 2-methyl-5-nitroindole. bhu.ac.inbhu.ac.in This regioselectivity occurs because under these conditions, the C-3 position of the indole ring becomes protonated, deactivating the heterocyclic portion of the molecule towards further electrophilic attack. bhu.ac.in Consequently, the substitution is directed to the C-5 position of the less deactivated benzene (B151609) ring. bhu.ac.in
For more sensitive indole substrates, non-acidic nitrating agents like benzoyl nitrate or ethyl nitrate are used. bhu.ac.in Another effective method is the use of acetyl nitrate, generated in situ, at very low temperatures to nitrate N-protected indoles. researchgate.net Following the successful nitration, the protecting group can be removed under appropriate conditions to yield the free nitroindole. This strategy, while more common for indole itself, provides a viable, albeit longer, alternative pathway for synthesizing precursors to the target compound.
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-5-nitro-1,2-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-10(2)6-11-9-4-3-7(12(13)14)5-8(9)10/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTLKHUVYJTEDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=C(C=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594184 | |
| Record name | 3,3-Dimethyl-5-nitro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848047-43-8 | |
| Record name | 3,3-Dimethyl-5-nitro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,3 Dimethyl 5 Nitroindoline
Regioselective Introduction of Dimethyl Substituents at Position 3
The introduction of gem-dimethyl substituents at the C3 position of the indoline (B122111) core is a critical step in the synthesis of the title compound. Regioselectivity, the control of the position of chemical bond formation, is paramount in these transformations to ensure the desired isomer is obtained.
Synthetic Routes involving Precursors with Dimethyl Functionality
A primary strategy for achieving the 3,3-dimethyl substitution involves the use of starting materials that already contain the requisite dimethyl group. This approach circumvents the need for potentially low-yielding or non-selective dimethylation reactions on the indoline ring itself. A common precursor is 3,3-dimethylindoline (B1314585), which can then be subjected to nitration. The synthesis of 3,3-dimethylindoline can be accomplished through methods like the Fischer indole (B1671886) synthesis, which involves the reaction of a phenylhydrazine (B124118) with a ketone, such as 3-methyl-2-butanone (B44728), under acidic conditions to form the indoline structure. smolecule.com
The direct nitration of 3,3-dimethylindoline is a frequently employed method for the synthesis of 3,3-dimethyl-5-nitroindoline. This reaction typically utilizes a nitrating agent, such as nitric acid, in the presence of a strong acid catalyst like sulfuric acid. The reaction conditions, particularly temperature, must be carefully controlled to favor the formation of the 5-nitro isomer over other potential isomers, such as the 6-nitro derivative. The electron-donating nature of the alkyl groups on the indoline ring directs the electrophilic nitronium ion (NO₂⁺) to the para position (C5) relative to the nitrogen atom.
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including indoline derivatives, to develop more environmentally benign and sustainable processes. openmedicinalchemistryjournal.com
Utilization of Ionic Liquids and Water as Solvents
Traditional organic syntheses often rely on volatile and toxic organic solvents. Ionic liquids (ILs) and water have emerged as greener alternatives. rsc.orgolemiss.edu Ionic liquids are salts with low melting points that can act as both solvents and catalysts, offering advantages such as high thermal stability, low volatility, and recyclability. rsc.orgmdpi.com While specific examples for the synthesis of this compound using ionic liquids are not extensively documented in the provided results, the synthesis of various indole derivatives has been successfully achieved in these media. rsc.orgbenthamdirect.com For instance, the use of protic ionic liquids has been explored in Diels-Alder reactions to create nitroindole structures. benthamdirect.com Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of indole derivatives, such as bis(indolyl)methanes, has been effectively carried out in water using solid acid catalysts. oup.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry tool. oatext.com This technique utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. oatext.commdpi.com The synthesis of various indole derivatives, including 3-nitroindoles and spiro[indole-pyranodioxine] derivatives, has been successfully demonstrated using microwave irradiation. nih.govnih.govresearchgate.netrsc.org For example, the synthesis of spiro(indole-pyranodioxine) derivatives under microwave irradiation resulted in significantly higher yields (87%) and shorter reaction times (9 minutes) compared to conventional heating (62% yield, 10 hours). nih.gov
Application of Nanoparticles and Solid Acid Catalysts
The use of heterogeneous catalysts, such as nanoparticles and solid acids, is a cornerstone of green chemistry, as they can be easily separated from the reaction mixture and reused, minimizing waste. academie-sciences.fr
Nanoparticles: Various nanoparticles have been employed as efficient catalysts in the synthesis of indole derivatives. openmedicinalchemistryjournal.com For example, Fe₃O₄ magnetic nanoparticles have been used for the synthesis of certain indole derivatives, offering good yields under mild conditions and easy catalyst recovery using an external magnet. nanochemres.org Palladium nanoparticles confined within the cages of MIL-101 have shown high activity and stability in the one-pot synthesis of indoles in water. acs.org Nano-ZnO has also been utilized as a recyclable catalyst for the one-pot synthesis of spiroindole derivatives. nih.gov
Solid Acid Catalysts: Solid acid catalysts provide an environmentally friendly alternative to traditional liquid acid catalysts. academie-sciences.fr A variety of solid acids have been developed and applied to the synthesis of indole-containing molecules. For instance, 12-tungstophosphoric acid immobilized on γ-Fe₂O₃@SiO₂ core-shell nanoparticles has served as an effective and magnetically recoverable solid acid catalyst for the synthesis of indole derivatives in water. oup.com Other examples include xanthan sulfuric acid for the synthesis of bis(indolyl)methanes under solvent-free conditions, and sulfonic acid functionalized SBA-15 (SBA-Pr-SO₃H) for the synthesis of spiroindoline derivatives. academie-sciences.frnih.gov Phosphated zirconia and bismuth nitrate (B79036) pentahydrate have also been used as solid acid catalysts for the synthesis of substituted indoles. tandfonline.com
Advanced Synthetic Transformations and Derivatization
This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential applications in various fields. The nitro group and the indoline core offer multiple sites for further functionalization.
The nitro group at the C5 position is a key functional handle. It can be readily reduced to an amino group (NH₂) using various reducing agents, such as hydrogen gas with a palladium on carbon catalyst. This resulting 5-amino-3,3-dimethylindoline can then undergo a wide range of transformations, including acylation, alkylation, and conversion to isothiocyanates, to generate a diverse library of derivatives. nih.govacs.org For instance, the amino group can be acylated with reagents like 4-fluorobenzoyl chloride or di-tert-butyl dicarbonate (B1257347). nih.govacs.org
The indoline nitrogen (N1) can also be functionalized. For example, N-1 alkylation of 5-nitroindoline (B147364) can be achieved using aldehydes under reductive amination conditions. nih.govacs.org Furthermore, the aromatic ring of the indoline can participate in various substitution reactions, allowing for the introduction of additional functional groups. smolecule.com The development of photolabile protecting groups based on the nitroindoline (B8506331) scaffold, such as 5-bromo-7-nitroindoline-S-thiocarbamates, highlights the advanced applications of these derivatives in areas like photochemistry. nih.gov These transformations underscore the utility of this compound as a building block for creating structurally diverse and functionally complex molecules.
An in-depth analysis of the synthetic methodologies surrounding this compound reveals a versatile scaffold for chemical modifications. This article focuses on the key reactive sites of the molecule: the indoline nitrogen, the nitro group, and the C-2 position of the indoline ring, culminating in its application in the synthesis of spiropyran and spirooxindole derivatives.
1 Functionalization of the Indoline Nitrogen (N-acylation, N-alkylation)
The nitrogen atom of the indoline ring in this compound is a key site for functionalization, readily undergoing both N-acylation and N-alkylation. These reactions are crucial for modifying the electronic properties of the indoline moiety and for introducing functional groups that can be used for further synthetic transformations or to modulate the properties of the final products.
N-acylation involves the introduction of an acyl group onto the indoline nitrogen. This is commonly achieved by reacting this compound with acylating agents such as acetyl chloride or acetic anhydride (B1165640). For instance, the acetylation of 3,3-dimethyl-6-nitroindoline, a positional isomer, is accomplished using acetyl chloride or acetic anhydride in the presence of a base like triethylamine (B128534) (Et3N) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylacetamide (DMAC). google.com A similar strategy is applicable to the 5-nitro isomer. Research has also shown the N-acylation of 5-nitroindoline with reagents like 4-fluorobenzoyl chloride and di-tert-butyl dicarbonate (Boc-anhydride), yielding the corresponding N-acyl derivatives in high yields of 91% and 88% respectively. nih.gov These N-acylated products, such as 1-acyl-3,3-dimethyl-2-methylene-5-nitroindoline, serve as important precursors in the synthesis of more complex molecules like spiropyrans. nih.gov
N-alkylation introduces an alkyl group to the indoline nitrogen. This can be achieved through various methods. One common approach involves the use of alkyl halides, such as methyl iodide, in the presence of a strong base like sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). Another method involves reductive amination, where 5-nitroindoline is reacted with aldehydes in the presence of a reducing agent to yield N-alkylated products in good yields (62–92%). nih.gov More environmentally benign methods have also been developed, utilizing reagents like dimethyl carbonate for methylation in the presence of a catalytic amount of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com These N-alkylation reactions have been employed to synthesize a range of spiropyran derivatives with varying alkyl substituents on the indoline nitrogen, such as propyl and butyl groups. nih.gov
Table 1: Examples of N-functionalization of Nitroindoline Derivatives
| Starting Material | Reagent | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Nitroindoline | 4-Fluorobenzoyl chloride | N-acylated | 91 | nih.gov |
| 5-Nitroindoline | Di-tert-butyl dicarbonate | N-acylated (Boc) | 88 | nih.gov |
| 5-Nitroindoline | Various aldehydes (reductive amination) | N-alkylated | 62-92 | nih.gov |
| 3,3-Dimethyl-2-methyleneindoline | Propyl iodide | N-propylated | - | nih.gov |
| 3,3-Dimethyl-2-methyleneindoline | Butyl iodide | N-butylated | - | nih.gov |
2 Modifications of the Nitro Group
The nitro group at the C-5 position of this compound is a versatile functional group that can undergo various transformations, most notably reduction to an amino group. This conversion is a key step in the synthesis of many biologically active compounds and functional materials.
The reduction of the nitro group to a primary amine is typically achieved through catalytic hydrogenation. This method involves using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). nih.govd-nb.info This transformation is a critical step in the synthesis of certain spiropyran-based building blocks for photoswitchable peptides. nih.gov Another approach for this reduction is the use of a mixed borohydride (B1222165) reducing agent system, such as zirconium(IV) chloride (ZrCl4) and sodium borohydride (NaBH4). researchgate.net
Beyond reduction to an amine, the nitro group can be transformed into other functionalities. For instance, in related nitroindole systems, the nitro group has been shown to react with anilines in the presence of a strong base like potassium tert-butoxide (t-BuOK) to form nitroso derivatives, which can then be cyclized to form pyrrolophenazines. nih.gov While this specific reaction has not been reported for this compound, it highlights the potential for diverse reactivity of the nitro group.
Table 2: Examples of Nitro Group Modifications in Nitroindoline Systems
| Starting Material | Reagent(s) | Product Functional Group | Reference |
|---|---|---|---|
| 5-Nitroindoline derivative | H2, Pd/C | Amino | nih.govd-nb.info |
| N-Alkyl-nitroisatin | ZrCl4, NaBH4 | Amino (via indole) | researchgate.net |
| 1,2-Dimethyl-5-nitroindole | 4-Chloroaniline, t-BuOK | Nitroso | nih.gov |
3 Reactions at the C-2 Position of the Indoline Ring
The C-2 position of the this compound ring, being adjacent to the nitrogen atom, is activated for certain reactions, particularly the formation of a methylene (B1212753) base. This transformation is a cornerstone in the synthesis of spiropyrans.
The key reaction at the C-2 position is the formation of a 2-methyleneindoline derivative. This is typically achieved by reacting the corresponding N-alkylated or N-acylated 3,3-dimethyl-5-nitroindolinium salt with a base. The resulting exocyclic double bond at the C-2 position is highly reactive and readily participates in condensation reactions.
Specifically, 1-acyl-3,3-dimethyl-2-methylene-5-nitroindoline serves as a crucial intermediate. nih.gov This methylene base undergoes a condensation reaction with various substituted salicylaldehydes to form the spiropyran scaffold. This reaction involves the nucleophilic attack of the enamine-like methylene base onto the aldehyde carbonyl, followed by cyclization and elimination of water. The synthesis of a variety of spiropyrans has been reported through the condensation of substituted 3,3-dimethyl-2-methyleneindoline with different nitro-substituted o-hydroxy aromatic aldehydes. nih.govresearchgate.net
While direct arylation at the C-2 position of indoles has been reported using palladium catalysis, this is more common for indole itself rather than the saturated indoline system. scispace.com For this compound, the formation of the 2-methylene base remains the most synthetically important reaction at this position.
4 Spiropyran and Spirooxindole Derivative Synthesis involving the Indoline Core
The this compound core is a fundamental building block in the synthesis of photochromic spiropyran and spirooxindole derivatives. These compounds are of significant interest due to their ability to undergo reversible color changes upon exposure to light and other stimuli.
Spiropyran Synthesis: The most common route to spiropyrans from this compound involves a condensation reaction between a 2-methyleneindoline derivative (Fischer's base) and a substituted salicylaldehyde (B1680747). nih.govresearchgate.netexeter.ac.uk The this compound is first N-functionalized (alkylated or acylated) and then converted to the corresponding 2-methylene base, which then reacts with a salicylaldehyde derivative. For example, 1',3'-dihydro-3',3'-dimethyl-1'-propyl-6-nitro-spiro(2H-1-benzopyran-2,2'-(2H)-indole) was synthesized with an 88% yield from the reaction of 3,3-dimethyl-2-methylene-1-propylindoline and 2-hydroxy-5-nitrobenzaldehyde. nih.gov The nitro group from the indoline moiety significantly influences the electronic properties and photochromic behavior of the resulting spiropyran. nih.govnih.gov
Spirooxindole Synthesis: Spirooxindoles are another important class of compounds synthesized from indoline precursors. While the direct synthesis from this compound is less commonly detailed, the general strategies involve reactions of isatins (which can be derived from indolines) or 3-substituted indoles. For instance, spirooxindoles can be formed through one-pot multicomponent reactions involving isatins, malononitrile, and other active methylene compounds. ijcce.ac.irnih.gov A specific example is the synthesis of 6′-Amino-3′-methyl-2-oxo-1′H-spiro[5-nitro-indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile from 5-nitroisatin. nih.gov The development of transition metal-catalyzed methods has also provided efficient routes to various spirooxindole derivatives. nih.gov
Table 3: Examples of Synthesized Spiro Compounds from Indoline Precursors
| Spiro Compound Type | Indoline/Isatin Precursor | Key Reagents | Product Name Example | Yield (%) | Reference |
|---|---|---|---|---|---|
| Spiropyran | 3,3-Dimethyl-2-methylene-1-propylindoline | 2-Hydroxy-5-nitrobenzaldehyde | 1',3'-Dihydro-3',3'-dimethyl-1'-propyl-6-nitro-spiro(2H-1-benzopyran-2,2'-(2H)-indole) | 88 | nih.gov |
| Spiropyran | 1-Butyl-3,3-dimethyl-2-methyleneindoline | 2-Hydroxy-5-nitrobenzaldehyde | 1',3'-Dihydro-3',3'-dimethyl-1'-butyl-6-nitro-spiro(2H-1-benzopyran-2,2'-(2H)-indole) | 85 | nih.gov |
| Spirooxindole | 5-Nitroisatin | Malononitrile, 3-methyl-1H-pyrazol-5(4H)-one | 6′-Amino-3′-methyl-2-oxo-1′H-spiro[5-nitro-indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile | - | nih.gov |
Reaction Mechanisms and Chemical Transformations of 3,3 Dimethyl 5 Nitroindoline
Reactivity of the Nitro Group
The nitro group at the 5-position is a dominant feature of the molecule, significantly influencing its chemical properties.
Reductions to Aminoindoline Derivatives
The nitro group of 3,3-dimethyl-5-nitroindoline can be readily reduced to an amino group, yielding 5-amino-3,3-dimethylindoline. This transformation is a key step in the synthesis of various derivatives with potential biological applications. epo.orgacs.org Common methods for this reduction include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with hydrogen gas. nih.gov Other reducing agents, such as sodium dithionite, have also been successfully employed for the reduction of nitro groups in similar indole (B1671886) derivatives. cdnsciencepub.com
For instance, continuous flow hydrogenation has been effectively used for the reduction of related 5-nitroindoline (B147364) derivatives. nih.gov This method involves dissolving the nitro compound in a suitable solvent mixture, such as tetrahydrofuran (B95107) (THF) and methanol, and passing it through a cartridge containing a palladium catalyst in the presence of hydrogen. nih.gov
Table 1: Common Reagents for Nitro Group Reduction
| Reagent System | Description |
| H₂/Pd/C | Catalytic hydrogenation, a widely used and efficient method. nih.gov |
| Sodium Dithionite | A chemical reducing agent effective for some nitroindole derivatives. cdnsciencepub.com |
Influence of the Nitro Group on Aromaticity and Reactivity
The strong electron-withdrawing nature of the nitro group significantly impacts the electronic properties of the indoline (B122111) ring. ontosight.ainih.gov This effect has several important consequences:
Decreased Aromaticity : The nitro group pulls electron density from the benzene (B151609) portion of the indoline system, which can lead to a decrease in its aromatic character compared to unsubstituted indoline. researchgate.net
Enhanced Electrophilicity : The electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic attack.
Deactivation towards Electrophilic Substitution : Conversely, the electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution reactions. nih.govlibretexts.org This is a general principle in aromatic chemistry where electron-withdrawing groups slow down the rate of electrophilic attack. minia.edu.eguci.edu
Reactions involving the Indoline Ring System
The indoline ring system of this compound, influenced by the attached nitro group, undergoes a range of chemical transformations.
Electrophilic Aromatic Substitution Patterns
While the nitro group is deactivating, electrophilic aromatic substitution can still occur, although it generally requires harsher conditions than for activated rings. The directing effect of the substituents on the indoline ring dictates the position of substitution. The amino group in indoline is an ortho, para-director. However, the powerful electron-withdrawing nitro group at the 5-position will direct incoming electrophiles primarily to the meta positions relative to itself, which are the 4- and 6-positions of the indoline ring. The outcome of electrophilic substitution is therefore a result of the combined directing effects of the amine and the nitro group. minia.edu.eguci.edu
Nucleophilic Reactivity and Additions
The electron-deficient character imparted by the nitro group makes the aromatic ring of this compound susceptible to nucleophilic attack. While less common than electrophilic substitution for many aromatic compounds, nucleophilic aromatic substitution can occur, particularly with strong nucleophiles.
Furthermore, the indoline ring itself, particularly when activated by an N-acyl or other electron-withdrawing group, can undergo nucleophilic additions. For instance, N-protected 3-nitroindoles have been shown to react with various nucleophiles. scispace.comnii.ac.jp The presence of the nitro group is crucial for activating the indole system towards such additions. scispace.comresearchgate.net
Photochemical Transformations and Rearrangements of Nitroindoline (B8506331) Derivatives
Nitroindoline derivatives are known to undergo a variety of photochemical reactions. These light-induced transformations can lead to rearrangements and the formation of new chemical structures. numberanalytics.comrsc.org For example, N-acyl-7-nitroindolines have been studied for their photoinduced acyl transfer capabilities. unifr.ch Upon photolysis, these compounds can generate reactive intermediates that can be trapped by nucleophiles. unifr.chwiley-vch.de
The photolysis of N-acyl-nitroindolines can proceed through different pathways depending on the solvent and conditions. wiley-vch.deresearchgate.net In some cases, these reactions can lead to the formation of nitrosoindole by-products. wiley-vch.de The study of these photochemical reactions is significant for the development of photoremovable protecting groups and for synthesizing complex molecules. numberanalytics.comresearchgate.net
Photolytic Properties as Photocleavable Protecting Groups ("Caged Compounds")
This compound belongs to the nitroindoline family of compounds, which are recognized for their utility as photocleavable protecting groups, often referred to as "caged compounds". nih.gov These molecules can be attached to a biologically active molecule, rendering it inactive. Upon exposure to light, the nitroindoline group is cleaved, releasing the active molecule in a process known as "uncaging". nih.gov This light-induced release allows for precise spatial and temporal control over the activation of biomolecules. nih.govnih.gov
The core principle behind their function lies in the light-sensitive nature of the N-acyl-7-nitroindoline structure. nih.gov When activated by near-UV or indigo (B80030) light, these compounds generate highly reactive nitronic anhydride (B1165640) intermediates that are not isolable. nih.gov This reactivity forms the basis for their application in releasing biologically active compounds and for acylating various nucleophiles under neutral conditions. nih.gov
Derivatives of nitroindoline have been successfully used to "cage" a variety of molecules. For instance, N-acyl-7-nitroindolines have been employed to release neuroactive amino acids. nih.gov Specifically, amides of 5-bromo-7-nitroindoline (B556508) (Bni) have served as photocleavable protecting groups in several complex chemical syntheses. nih.gov These applications include the photoactivatable C-terminal group in peptide fragment condensation and in the photochemical synthesis of glycosylamino acids and N-glycopeptides. nih.gov
The efficiency of photolysis can be influenced by substitutions on the indoline ring. For example, the introduction of a 4-methoxy group to create 4-methoxy-7-nitroindolinyl (MNI) caged compounds, such as MNI-glutamate, has been widely adopted in neuroscience. researchgate.net While these compounds may have a modest two-photon uncaging cross-section, their biological inertness at high concentrations compensates for this inefficiency. researchgate.net Further modifications, like the introduction of a second nitro group to form 5,7-dinitroindolinyl derivatives, have been shown to increase sensitivity to near-UV excitation. researchgate.net
One-Photon and Two-Photon Photolysis Mechanisms
The cleavage of the protecting group from a caged compound can be initiated by either a one-photon or a two-photon absorption process. nih.gov
One-Photon Photolysis: In the conventional one-photon process, a single photon of sufficient energy, typically in the UV range, excites the molecule to a higher electronic state, initiating the chemical reaction that leads to the release of the caged molecule. nih.gov This method is widely used but can be limited by the shallow penetration of UV light into biological tissues and potential phototoxicity. nih.govresearchgate.net
Two-Photon Photolysis: Two-photon excitation (TPE) offers a significant advantage for biological applications. nih.gov This nonlinear optical process involves the simultaneous absorption of two lower-energy photons, typically in the infrared (IR) range, to achieve the same electronic excitation as one high-energy UV photon. nih.govinstras.com The key benefits of TPE include:
Increased Spatial Resolution: Excitation is confined to a tiny focal volume (~1 µm³), allowing for highly precise three-dimensional control of uncaging. nih.govinstras.com
Reduced Phototoxicity: Using lower-energy IR light minimizes damage to surrounding cells and tissues. nih.govresearchgate.net
Deeper Tissue Penetration: IR light can penetrate deeper into biological samples than UV light. researchgate.net
The efficiency of two-photon photolysis is quantified by the two-photon uncaging action cross-section (δu), which is a product of the two-photon absorbance cross-section (δa) and the uncaging quantum yield (Qu). instras.com For biological applications, a δu value greater than 0.1 Goeppert-Mayer (GM) is generally considered ideal. instras.com
Nitroindoline derivatives have been shown to be susceptible to both one-photon and two-photon photolysis. nih.gov For example, neuroactive amino acids caged with N-acyl-7-nitroindolines have been successfully released using both methods. nih.gov While some nitroindoline-caged compounds have relatively low two-photon uncaging cross-sections, their utility is maintained due to their biological inertness, which allows them to be used at higher concentrations. researchgate.net
Solvent-Dependent Photolysis Pathways
The solvent environment plays a crucial role in directing the reaction pathways following the photolytic activation of N-acyl-nitroindolines. nih.gov Upon photoexcitation, the initial step is the formation of a highly reactive nitronic anhydride intermediate. nih.gov From this intermediate, the reaction can proceed via two primary solvent-dependent pathways:
Acylation of Nucleophiles: In the presence of nucleophiles such as water, alcohols, or amines, typically in inert aprotic solvents, the nitronic anhydride acts as an acylating agent. nih.gov This results in the formation of carboxylic acids, esters, or amides, respectively, along with the corresponding 7-nitrosoindoline. nih.govresearchgate.net This pathway proceeds through an addition-elimination mechanism. nih.gov
Radical Fragmentation: In the absence of effective nucleophiles, an alternative pathway involving radical fragmentation can occur. This was observed in the photolysis of 7-nitroindoline (B34716) thiocarbamates, which yielded different products compared to N-acyl-7-nitroindolines. nih.gov The proposed mechanism involves a radical fragmentation process. nih.gov
The specific products and the efficiency of the photolysis can be significantly influenced by the choice of solvent. For instance, the photolysis of 1-acyl-5-bromo-7-nitroindolines in organic solvents containing small amounts of water, alcohols, or amines leads to the formation of the corresponding carboxylic acid, ester, or amide. wiley-vch.de
Stereochemical Aspects of Reactions
Isomerism and Conformational Analysis
The stereochemistry of this compound and its derivatives is a critical aspect that influences their reactivity and interactions with other molecules. The presence of a quaternary carbon at the 3-position, bearing two methyl groups, significantly impacts the molecule's conformational behavior and steric properties.
Isomerism: Isomers are molecules that have the same molecular formula but different arrangements of atoms. sydney.edu.au In the context of this compound, several types of isomerism are relevant:
Constitutional Isomers: These isomers have the same molecular formula but different connectivity. For example, the nitro group could be at a different position on the benzene ring, creating isomers like 3,3-dimethyl-6-nitroindoline.
Stereoisomers: These isomers have the same connectivity but a different spatial arrangement of atoms. sydney.edu.au
Enantiomers: These are non-superimposable mirror images of each other that arise when a molecule is chiral. sydney.edu.au Chirality in indoline derivatives can be introduced by creating a stereogenic center, for instance, by having four different substituents on a carbon atom. sydney.edu.au
Diastereomers: These are stereoisomers that are not mirror images of each other. sydney.edu.au They can occur in molecules with multiple stereocenters or in cases of geometric isomerism (cis-trans). sydney.edu.auuou.ac.in
Conformational Analysis: This involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. sydney.edu.au The five-membered indoline ring is not planar and can adopt various conformations. The presence of the two methyl groups at the C3 position restricts the conformational flexibility of the ring and influences the orientation of substituents at other positions. The relative stability of different conformations is determined by factors such as steric strain and electronic interactions. scribd.com For example, in reactions involving the indoline nitrogen, the bulky dimethyl groups can sterically hinder the approach of reagents.
Computational and Theoretical Studies on 3,3 Dimethyl 5 Nitroindoline
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of 3,3-Dimethyl-5-nitroindoline, offering detailed information about the hydrogen and carbon environments and their connectivity.
Proton NMR (¹H NMR) provides information on the chemical environment of each hydrogen atom in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-H proton, the methylene (B1212753) (CH₂) protons, and the gem-dimethyl (C(CH₃)₂) protons.
The aromatic region is particularly informative. The nitro group at the C5 position is a strong electron-withdrawing group, which significantly deshields the ortho proton (H4) and the para proton (H6). The proton at C7 is less affected. This results in a characteristic splitting pattern for the three aromatic protons. A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows the following key signals:
A doublet of doublets for the H6 proton, appearing downfield due to the influence of the adjacent nitro group and coupling to both H7 and H4.
A doublet for the H4 proton, the most deshielded aromatic proton, due to its ortho position relative to the electron-withdrawing nitro group. Its signal is split by the H6 proton.
A doublet for the H7 proton.
A broad singlet for the N-H proton of the indoline (B122111) ring.
A singlet for the two protons of the CH₂ group at the C2 position.
A singlet for the six protons of the two methyl groups at the C3 position, which are chemically equivalent.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
|---|---|---|---|
| H4 | ~7.90 | d | ~2.3 |
| H6 | ~8.03 | dd | ~8.7, 2.3 |
| H7 | ~6.61 | d | ~8.7 |
| NH | ~4.02 | br s | - |
| C2-H₂ | ~3.29 | s | - |
| C3-(CH₃)₂ | ~1.32 | s | - |
The carbons of the aromatic ring will appear in the range of 110-160 ppm. The C5 carbon, directly attached to the nitro group, and the C3a and C7a carbons, involved in the ring fusion, are expected to be the most downfield.
The quaternary C3 carbon, bearing the two methyl groups, will appear in the aliphatic region.
The methylene C2 carbon will also be in the aliphatic region but shifted downfield compared to the methyl carbons due to its proximity to the nitrogen atom.
The two equivalent methyl carbons will give a single signal at a characteristically upfield position.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] | Notes |
|---|---|---|
| C2 | ~55-60 | Methylene carbon adjacent to nitrogen. |
| C3 | ~40-45 | Quaternary carbon with two methyl groups. |
| C3a | ~150-155 | Aromatic carbon at ring junction, deshielded. |
| C4 | ~115-120 | Aromatic CH, ortho to nitro group. |
| C5 | ~140-145 | Aromatic carbon attached to NO₂ group. |
| C6 | ~125-130 | Aromatic CH. |
| C7 | ~105-110 | Aromatic CH, shielded by NH group. |
| C7a | ~145-150 | Aromatic carbon at ring junction, adjacent to N. |
| C3-CH₃ | ~25-30 | Equivalent methyl carbons. |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons: H6 with H7 and H6 with H4. This confirms their connectivity on the benzene (B151609) ring. No other correlations are expected, as the methylene and methyl protons are isolated spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum would show cross-peaks connecting the ¹H signals to their corresponding ¹³C signals: H4 to C4, H6 to C6, H7 to C7, the C2-H₂ protons to C2, and the methyl protons to the methyl carbon signal.
The methyl protons (C3-CH₃) showing correlations to the quaternary C3 and the methylene C2.
The methylene protons (C2-H₂) showing correlations to the quaternary C3 and the aromatic C7a.
The aromatic proton H4 showing correlations to C5, C6, and C3a.
The N-H proton showing correlations to C2 and C7a.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. The IR spectrum of this compound is dominated by the characteristic absorptions of the nitro (NO₂) group, the N-H bond, and the aromatic and aliphatic C-H bonds.
The most prominent features are the strong stretching vibrations of the nitro group. Aromatic nitro compounds typically display two distinct bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. orgchemboulder.com
Reported spectral data includes the following key peaks:
~3388 cm⁻¹: A sharp to medium peak corresponding to the N-H stretching vibration of the secondary amine in the indoline ring.
~1558 cm⁻¹: A very strong absorption attributed to the asymmetric N-O stretching of the nitro group.
~1363 cm⁻¹: A strong absorption corresponding to the symmetric N-O stretching of the nitro group.
Other expected absorptions would include C-H stretching from the aromatic ring (typically just above 3000 cm⁻¹) and the aliphatic methyl and methylene groups (just below 3000 cm⁻¹), as well as C=C stretching vibrations from the aromatic ring (~1600-1450 cm⁻¹). libretexts.orgopenochem.org
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3388 | N-H Stretch | Secondary Amine (Indoline) |
| ~2850-2960 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1558 | Asymmetric N-O Stretch | Aromatic Nitro (NO₂) |
| ~1363 | Symmetric N-O Stretch | Aromatic Nitro (NO₂) |
| ~1600, ~1470 | C=C Stretch | Aromatic Ring |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization. For this compound (C₁₀H₁₂N₂O₂), the calculated molecular weight is approximately 192.22 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 192. Due to the presence of two nitrogen atoms, this molecular weight is an even number, consistent with the Nitrogen Rule. Aromatic nitro compounds typically show a strong molecular ion peak. quizlet.commiamioh.edu
The fragmentation of the molecular ion is expected to proceed through several characteristic pathways:
Loss of a methyl radical ([M - 15]⁺): A common fragmentation for molecules containing methyl groups, leading to a stable ion at m/z = 177. This is often a prominent peak.
Loss of a nitro group ([M - 46]⁺): Cleavage of the C-N bond can result in the loss of a •NO₂ radical, producing an ion at m/z = 146. quizlet.comyoutube.com
Loss of nitric oxide ([M - 30]⁺): Rearrangement followed by the loss of •NO can occur, yielding a peak at m/z = 162.
Further fragmentation of these primary ions can lead to smaller charged species, providing additional structural confirmation.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 192 | [C₁₀H₁₂N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 177 | [M - CH₃]⁺ | •CH₃ (15 u) |
| 162 | [M - NO]⁺ | •NO (30 u) |
| 146 | [M - NO₂]⁺ | •NO₂ (46 u) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The technique is particularly useful for analyzing compounds with conjugated systems and chromophores, such as the nitro-aromatic system in this compound.
The spectrum is expected to be characterized by strong absorptions in the UV region. The chromophore consists of the benzene ring substituted with an amino group (the indoline nitrogen) and a nitro group. These substituents have a significant effect on the electronic transitions of the benzene ring.
π → π Transitions:* Strong absorption bands are expected due to π → π* transitions within the aromatic system. For the analogous compound 5-nitroindole (B16589), a strong absorption peak is observed around 322 nm. nih.gov A similar absorption maximum (λ_max) is anticipated for this compound.
n → π Transitions:* A weaker absorption band, corresponding to the n → π* transition of the nitro group's non-bonding electrons, may be observed at longer wavelengths, but it is often obscured by the more intense π → π* bands.
The position and intensity of these bands are sensitive to the solvent used, as solvent polarity can affect the energy levels of the electronic orbitals.
Table 5: Expected UV-Vis Absorption Data for this compound
| Approximate λ_max | Type of Transition | Chromophore |
|---|---|---|
| ~320-330 nm | π → π | Nitro-substituted aromatic ring |
| Longer wavelength (weak) | n → π | Nitro group (NO₂) |
X-ray Diffraction (XRD) for Solid-State Structure and Crystallography
A thorough review of scientific literature and crystallographic databases indicates that specific X-ray diffraction (XRD) data for this compound is not publicly available. Consequently, detailed crystallographic information, including unit cell dimensions, space group, and atomic coordinates, has not been reported.
X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In a typical single-crystal XRD experiment, a crystal is mounted on a goniometer and gradually rotated while being bombarded with a monochromatic X-ray beam. The resulting diffraction pattern of spots is recorded, and the analysis of the position and intensity of these spots allows for the determination of the crystal's unit cell and the arrangement of atoms within it.
For polycrystalline materials, powder X-ray diffraction (PXRD) is employed. This technique produces a diffraction pattern characterized by a series of peaks at different scattering angles (2θ). The position and intensity of these peaks are unique to a specific crystalline phase, acting as a "fingerprint" for that compound. PXRD is instrumental in phase identification, purity assessment, and the study of crystalline polymorphism.
While the crystallographic data for this compound is not available, a hypothetical data table for a related indoline derivative is presented below to illustrate the type of information that would be obtained from such an analysis.
Hypothetical Crystallographic Data for an Indoline Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 12.789(5) |
| α (°) | 90 |
| β (°) | 109.45(2) |
| γ (°) | 90 |
| Volume (ų) | 1032.1(6) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.245 |
| Absorption Coefficient (mm⁻¹) | 0.087 |
In the absence of experimental data for this compound, further research involving single-crystal or powder XRD analysis would be necessary to elucidate its solid-state structure and assess its crystalline purity. Such studies would provide valuable insights into the intermolecular interactions and packing arrangements of the molecule in the solid state.
Applications and Research Perspectives of 3,3 Dimethyl 5 Nitroindoline and Its Derivatives
Pharmaceutical Development and Medicinal Chemistry
The utility of 3,3-Dimethyl-5-nitroindoline and related nitroindoline (B8506331) structures in the pharmaceutical realm is multifaceted, ranging from its fundamental role as a synthetic intermediate to its incorporation into highly specialized therapeutic and diagnostic agents.
Building Block in Drug Synthesis
In drug discovery and development, a "building block" is a molecule that serves as a starting point or intermediate for the synthesis of more complex compounds. Nitro compounds, in particular, are recognized as versatile intermediates due to the diverse reactivity of the nitro group, which can be readily transformed into other functional groups, making them ideal for constructing complex molecular architectures. mdpi.com
This compound and its parent scaffold, 5-nitroindoline (B147364), function as key heterocyclic building blocks. researchgate.net Their structure allows for chemical modifications at multiple positions, particularly at the N-1 and C-5 locations, enabling the systematic development of new chemical entities. acs.org For instance, research has shown that starting from 5-nitroindoline, a series of derivatives can be synthesized to act as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are targets for anti-inflammatory therapies. acs.org This process involves decorating the core indoline (B122111) structure through reactions like N-1 alkylation or acylation, followed by reduction of the nitro group to an amine, which can then be further modified to produce the final therapeutic candidates. acs.org
Development of Anti-Cancer Agents and other Therapeutic Compounds
The indole (B1671886) nucleus is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds developed to combat a range of diseases, including cancer. Derivatives of 5-nitroindole (B16589), a closely related structure to this compound, have been specifically investigated for their potential as anti-cancer agents. spectroscopyonline.combiomaterials.org
One prominent strategy involves targeting the c-Myc oncogene, which is overexpressed in many human cancers. Researchers have synthesized and evaluated a series of pyrrolidine-substituted 5-nitroindole derivatives for their ability to bind to and stabilize the G-quadruplex (G4) DNA structure in the c-Myc promoter region. spectroscopyonline.combiomaterials.org This binding inhibits the transcription of the oncogene, leading to anti-proliferative effects in cancer cells. Several of these compounds demonstrated significant efficacy in inhibiting the proliferation of HeLa (human cervical cancer) cells. biomaterials.org
Below is a table summarizing the in vitro anti-proliferative activity of selected 5-nitroindole derivatives against HeLa cells. biomaterials.org
| Compound | Structure | IC₅₀ (μM) |
| 5 | 2-(5-nitro-1H-indol-3-yl)-1-octylpyrrolidine | 5.08 ± 0.91 |
| 7 | 2-((5-nitro-1H-indol-3-yl)methyl)pyrrolidine | 5.89 ± 0.73 |
| 9a | N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine | > 25 |
| 12 | 3-(pyrrolidin-1-ylmethyl)-5-nitro-1H-indole | 15.34 ± 1.21 |
Research into Biological Mechanisms of Action
Understanding the precise biological mechanism of a drug candidate is crucial for its development. For the anti-cancer 5-nitroindole derivatives that target the c-Myc G-quadruplex, detailed mechanistic studies have been conducted. spectroscopyonline.combiomaterials.org
The primary mechanism involves the binding of these compounds to the G-quadruplex structure at the terminal G-quartets. spectroscopyonline.combiomaterials.org This interaction stabilizes the G-quadruplex, effectively preventing the transcriptional machinery from accessing the c-Myc gene promoter. The consequence is a significant downregulation of c-Myc expression at both the messenger RNA (mRNA) and protein levels. biomaterials.org
Furthermore, the anti-proliferative effects of these compounds are linked to two additional cellular events:
Cell-Cycle Arrest: Treatment with these derivatives leads to an arrest of cancer cells in the sub-G1/G1 phase of the cell cycle, halting their division. spectroscopyonline.combiomaterials.org
Induction of Reactive Oxygen Species (ROS): The compounds were found to increase the concentration of intracellular ROS. spectroscopyonline.combiomaterials.org Elevated ROS levels can induce oxidative stress, which contributes to apoptosis (programmed cell death) in cancer cells.
Prodrug Strategies and "Caged" Compounds
A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. acs.org This strategy is often employed to overcome issues such as poor solubility or to achieve targeted drug delivery. nih.gov A specialized subset of this strategy involves "caged" compounds, where a photolabile protecting group is attached to a bioactive molecule. researchgate.net The active molecule is kept inert, or "caged," until it is released by exposure to light, allowing for precise spatial and temporal control over its activity. researchgate.net
The nitroindoline scaffold is a highly effective photolabile caging group. Specifically, 1-acyl-7-nitroindolines have been developed for the rapid, sub-microsecond release of neuroactive amino acids like L-glutamate upon flash photolysis with near-UV light. This technology is a powerful tool in neuroscience for studying synaptic function with high precision. The nitroindoline cage effectively masks the biological activity of the neurotransmitter until a pulse of light triggers its release at a specific location, such as a single synapse. This approach has been extended to other biological messengers, demonstrating the versatility of the nitroindoline core in creating light-sensitive probes for biological research. researchgate.net
Material Science and Engineering
Beyond pharmaceuticals, the unique chemical properties of nitroindoline derivatives lend themselves to applications in advanced materials, particularly in the creation of "smart" polymers that respond to external stimuli.
Incorporation into Polymer Matrices for Enhanced Material Properties
The photoreactive nature of the nitroindoline moiety, central to its use in "caged" compounds, is also being harnessed in material science to create photodegradable materials. This is achieved by incorporating nitroindoline-based molecules as crosslinkers within a polymer matrix. researchgate.net
Researchers have synthesized photocleavable crosslinkers based on the N-acyl-7-nitroindoline (NA7N) structure. researchgate.net These crosslinkers can be used to link together amine-containing polymers, such as those used to form hydrogels. The resulting crosslinked hydrogel is stable until it is exposed to near-UV light (e.g., 350 nm). researchgate.net Upon illumination, the nitroindoline crosslinker undergoes photolysis, breaking the links between the polymer chains and causing the material to degrade in a controlled manner. researchgate.net
This technology is of significant interest for creating advanced biomaterials, such as tunable cell culture platforms and scaffolds for photolithography. researchgate.net The ability to degrade the material on demand with light allows for the dynamic modification of the material's properties or the controlled release of encapsulated cells or therapeutic agents.
Synthesis of Dyes and Pigments
Indoline derivatives are recognized as important components in the synthesis of various dyes, particularly disperse dyes. These dyes are primarily used for coloring hydrophobic fibers such as polyester (B1180765). The general strategy for producing these dyes involves a diazotization-coupling reaction. While specific examples detailing the use of this compound as a coupling component are not extensively documented in publicly available literature, the known reactivity of similar indoline compounds suggests its potential in this application. rsc.org A series of azo disperse dyes have been synthesized using indoline as a coupling component, yielding shades ranging from yellow to red on polyester and nylon fabrics. rsc.org The synthesis typically involves the reaction of a diazotized aromatic amine with the indoline derivative. The nitro group in the 5-position of this compound would act as an electron-withdrawing group, which can influence the color of the resulting dye.
The general synthetic approach for creating disperse dyes from aniline (B41778) and naphthol precursors is well-established and involves diazotization of an aromatic amine followed by coupling with a suitable partner. ijrpr.com For instance, 4-nitroaniline (B120555) is a common starting material for monoazo disperse dyes. ijrpr.com Given that indoline can act as a coupling component, it is plausible that this compound could be utilized in similar synthetic schemes to produce novel disperse dyes with specific color properties.
Photochromic Materials Development
One of the most significant applications of this compound derivatives is in the development of photochromic materials, particularly spiropyrans. rsc.org Spiropyrans are a class of organic compounds that exhibit photochromism, a reversible transformation between two forms having different absorption spectra upon exposure to light. This property makes them suitable for applications such as smart windows, optical data storage, and molecular switches.
The synthesis of spiropyrans often involves the condensation of a substituted 3,3-dimethyl-2-methyleneindoline (Fischer's base derivative) with a nitro-substituted o-hydroxy aromatic aldehyde. nih.gov The nitro group plays a crucial role in the photochromic behavior of the resulting spiropyran. While many studies focus on 6-nitro substituted spiropyrans, the synthesis of spiropyrans with other substitution patterns, including those derived from 5-nitroindoline, is also an active area of research. nih.govmdpi.com The position of the nitro group on the indoline ring influences the electronic properties and, consequently, the photochromic performance of the spiropyran. For example, 1'-(2-Acryloxyethyl)-3,3'-dimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline] has been synthesized and grafted onto carboxymethyl chitin (B13524) to create a photochromic copolymer. nih.gov
The general structure of these photochromic molecules consists of an indoline part and a chromene part, linked by a spiro carbon atom. Upon irradiation with UV light, the C-O bond in the pyran ring cleaves, leading to the formation of a colored, planar merocyanine (B1260669) form. The reverse reaction can be induced by visible light or heat. The presence of an electron-withdrawing group like the nitro group on the indoline moiety is known to be fundamental for this photochromic equilibrium. mdpi.com
Micropatterning Applications
Recent research has demonstrated the use of simple, photocleavable indoline-based materials for surface wettability patterning. rsc.orgrsc.org This technique allows for the precise control of a surface's hydrophobic and hydrophilic properties using UV light as a trigger. The process involves the photocleavage of o-nitroanilide moieties within the indoline-based molecules, which leads to significant changes in the water contact angle on the surface. rsc.orgrsc.org
This approach offers a straightforward method for creating micropatterns on surfaces, which has applications in microfluidics, the creation of self-cleaning surfaces, and the development of biomolecular and biomedical devices. rsc.orgrsc.org The simplicity of applying these indoline-based coatings, for instance through spin-coating, and the rapid photopatterning process (less than 5 minutes of irradiation at 365 nm) without the need for subsequent washing steps, makes this an accessible pathway for developing light-activated responsive surfaces. rsc.orgrsc.org While the specific use of this compound in these materials is not explicitly detailed, the underlying chemistry of photocleavable nitro-functionalized indoline derivatives provides a strong basis for its potential in this application.
Analytical Chemistry Applications
Reagent in Detection and Quantification of Compounds
While a variety of chromogenic reagents are used for the detection and quantification of indole derivatives, specific applications of this compound as a standalone reagent in analytical chemistry are not well-documented in the reviewed literature. erowid.org Generally, reagents like p-dimethylaminobenzaldehyde (Ehrlich's reagent) are employed to produce colored adducts with indoles for their identification on platforms like thin-layer chromatography plates. erowid.org The sensitivity and specificity of such reactions are key for analytical purposes. erowid.org
Given its structure, this compound could potentially be functionalized to create a chromogenic or fluorogenic reagent. The nitro group could be reduced to an amino group, which could then be diazotized and coupled with other molecules to generate colored compounds, a principle used in some analytical methods. However, direct use of this compound for the detection and quantification of other compounds has not been established.
Environmental Studies
Assessment of Nitro Compound Degradation
The environmental fate of nitroaromatic compounds is a significant area of study due to their widespread industrial use and potential for environmental contamination. The biodegradation of indole and its derivatives, including nitroindoles, has been investigated. frontiersin.orgnih.gov Microorganisms have been shown to convert various indole derivatives, such as methylindoles, methoxyindoles, and nitroindoles, into different indigoid pigments. frontiersin.orgnih.gov
The degradation pathways of indole under both aerobic and anaerobic conditions have been studied, with hydroxylation being a key initial step. frontiersin.orgnih.gov Common intermediates in these pathways include oxindole, isatin, and anthranilate. frontiersin.orgnih.gov While these studies provide a general understanding of how nitro-substituted indoles might be degraded in the environment, specific research on the biodegradation of this compound is lacking. The toxicological properties of many nitroindoles have not been fully investigated, and data on their persistence and bioaccumulation in the environment is limited. fishersci.comcdhfinechemical.com The degradation of p-nitrophenol, another nitroaromatic compound, has been shown to proceed via intermediates like 1,2,4-benzenetriol, indicating that various pathways exist for the microbial breakdown of these compounds. nih.gov
Advanced Chemical Synthesis and Methodology Development
The indoline scaffold is a "privileged structure" in medicinal chemistry and a versatile building block in organic synthesis. The presence of a nitro group, as in this compound, significantly influences the electronic properties of the molecule, rendering it a potentially valuable component in various advanced chemical methodologies. While specific examples utilizing the 3,3-dimethyl substituted version are not extensively documented, the reactivity of the core nitroindoline structure provides a basis for its potential applications.
Precursor for Complex Organic Molecules
The this compound structure contains several reactive sites that can be exploited for the synthesis of more complex molecules. The nitro group can be reduced to an amine, which is a key functional group for a vast array of chemical transformations, including amide bond formation and the construction of nitrogen-containing heterocycles. This 5-aminoindoline derivative can serve as a crucial intermediate for pharmaceuticals and functional materials.
Furthermore, the benzene (B151609) ring of the indoline can be subject to further electrophilic substitution, guided by the existing substituents. The gem-dimethyl group at the 3-position provides steric bulk, which can influence the regioselectivity of reactions and the conformational properties of the final products.
Table 1: Potential Transformations of this compound
| Starting Material | Reagents | Product | Application of Product |
|---|---|---|---|
| This compound | H₂, Pd/C or SnCl₂ | 5-Amino-3,3-dimethylindoline | Intermediate for dyes, pharmaceuticals, polymers |
| This compound | Acyl Chloride, Base | N-Acyl-3,3-dimethyl-5-nitroindoline | Building block for multi-step synthesis |
Photocleavable Linkers in Solid-Phase Synthesis
Photolabile linkers are valuable tools in solid-phase synthesis and chemical biology, allowing for the release of synthesized molecules from a solid support under mild, light-induced conditions. This method is orthogonal to many chemical cleavage strategies, preserving sensitive functional groups. The core technology often relies on the ortho-nitrobenzyl chemistry.
Research into photolabile linkers has explored various nitroaromatic scaffolds. For instance, linkers based on the 7-nitroindoline (B34716) core have been developed. These N-acyl-7-nitroindoline (NA7N) moieties undergo photolysis with near-UV light (e.g., 350 nm) to release a carboxylic acid and a 7-nitrosoindoline byproduct. biomaterials.org This mechanism avoids the generation of reactive aldehyde or ketone byproducts that can occur with traditional o-nitrobenzyl linkers. biomaterials.org
While direct studies on this compound as a photocleavable linker are not prominent, its structural similarity to other photolabile nitroaromatics suggests its potential in this area. The 5-nitro position could potentially be adapted into a photolabile system, with the 3,3-dimethyl substitution potentially influencing the kinetics of photolysis or the solubility of the linker.
Development of Non-Natural Nucleotides for DNA Research
Non-natural nucleotides are powerful probes for studying the structure and function of DNA and DNA-processing enzymes like polymerases. sigmaaldrich.com One of the most widely studied non-natural bases is 5-nitroindole . nih.govnih.govresearchgate.net When incorporated into a deoxyribose sugar and triphosphorylated, the resulting 5-nitroindole nucleotide (5-NI) acts as a universal base analogue. nih.gov It can pair with any of the four natural DNA bases, primarily through hydrophobic and stacking interactions rather than traditional hydrogen bonding. nih.govnih.gov This "universal pairing" capability is valuable in DNA sequencing and PCR applications where sequence ambiguity exists. researchgate.net
It is crucial to note that this research focuses on 5-nitroindole , the aromatic analogue of the indoline core. The saturated, non-aromatic nature of the pyrrolidine (B122466) ring in 3,3-Dimethyl-5-nitroindoline makes it structurally unsuitable to function as a planar, stacking base within the DNA helix in the same manner as 5-nitroindole. Therefore, it is not considered a candidate for developing universal bases for DNA research.
Table 2: Key Compounds Mentioned in this Article
| Compound Name | Structure |
|---|---|
| This compound | Indoline core with a nitro group at position 5 and two methyl groups at position 3. |
| 5-Nitroindole | Indole core with a nitro group at position 5. |
| N-Acyl-7-nitroindoline | 7-Nitroindoline with an acyl group on the nitrogen atom. |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The development of efficient and innovative synthetic routes is fundamental to advancing the study of 3,3-Dimethyl-5-nitroindoline and its derivatives. Current research into related indole (B1671886) compounds focuses on moving beyond traditional multi-step procedures, which often suffer from low yields and cumbersome purification processes. Future efforts will likely concentrate on strategies such as palladium-catalyzed asymmetric allylic substitution to construct complex chiral molecules from simple precursors researchgate.net. Another promising area is the adoption of continuous flow microreactor technology. This approach can enhance heat and mass transfer, leading to higher reaction selectivity, faster reaction times, and improved safety and scalability compared to conventional batch methods patsnap.com. By adapting such modern synthetic strategies, researchers can facilitate more rapid and diverse production of indoline-based compounds for further investigation.
Development of New Derivatization Strategies
The functionalization of the this compound core is crucial for tuning its chemical properties and biological activity. A key future direction is the systematic development of new derivatization strategies to create extensive compound libraries for screening. Research on related 5-nitroindoles has demonstrated the success of this approach, where modifying the core scaffold with fragments like pyrrolidine (B122466) led to compounds with specific biological targets, such as G-quadruplex DNA nih.govnih.gov. This "fragment expansion" strategy allows for the modulation of flexible elements while preserving the essential scaffold, aiding in the establishment of clear structure-activity relationships (SAR) nih.govnih.gov. Furthermore, the design of entirely novel derivatizing reagents, aimed at specific functional groups on the indoline (B122111) ring, could open up new avenues for creating probes for chemical analysis or building blocks for larger molecular architectures sigmaaldrich.com.
In-depth Mechanistic Investigations of Photoreactivity
Nitroaromatic compounds are often photoreactive, a property that can be harnessed for applications such as photolabile protecting groups or photoactivated drugs. While the specific photochemistry of this compound is not extensively detailed, research on analogous N-acyl-7-nitroindolines provides a clear roadmap for future investigations. These studies reveal complex, solvent-dependent photolysis pathways, including the formation of a common nitronic anhydride (B1165640) precursor that dictates the final products acs.org. Future research should involve detailed photochemical and photophysical studies on 5-nitroindoline (B147364) derivatives to elucidate their reaction mechanisms upon irradiation. This would involve isolating and characterizing photoproducts and employing advanced computational methods. Theoretical approaches like Molecular Electron Density Theory (MEDT) and Bonding Evolution Theory (BET), which have been successfully used to explain complex thermal decompositions in related heterocyclic systems, could be applied to map the electronic-level changes during photoreactions, providing a deep, mechanistic understanding mdpi.com.
Expansion of Biological Activity Screening and Target Identification
The 5-nitroindole (B16589) scaffold is a known pharmacophore with established anticancer activity. Derivatives have been shown to bind to the c-Myc promoter G-quadruplex, downregulate c-Myc expression, and induce cell-cycle arrest in cancer cells nih.govnih.gov. A significant future avenue is the expansion of biological screening to explore a wider range of therapeutic areas. Based on findings for related nitro-containing heterocycles, this could include screening for antibacterial and antifungal activities bibliotekanauki.plresearchgate.net. The identification of new biological targets will be a critical component of this research. By screening derivatized libraries of this compound against diverse biological targets, new lead compounds for various diseases could be discovered, expanding the therapeutic potential of this chemical class.
| Research Finding | Biological Activity/Target | Investigated Compounds |
| Downregulation of c-Myc expression and cell-cycle arrest in cancer cells. nih.govnih.gov | Anticancer; c-Myc G-quadruplex binding. nih.govnih.gov | Pyrrolidine-substituted 5-nitroindole derivatives. nih.gov |
| Moderate to good activity against various bacteria and fungi. bibliotekanauki.plresearchgate.net | Antibacterial, Antifungal. | Pyrazoline and isoxazoline (B3343090) derivatives containing a 5-nitroindolyl group. bibliotekanauki.plresearchgate.net |
| Increase in intracellular reactive oxygen species. nih.govnih.gov | Induction of oxidative stress in cancer cells. nih.gov | Substituted 5-nitroindole scaffolds. nih.gov |
Advanced Computational Modeling for Structure-Property-Activity Relationships
Computational chemistry offers powerful tools to predict molecular properties and guide experimental work. Future research will increasingly rely on advanced computational modeling to establish robust structure-property-activity relationships (SPAR) for this compound derivatives. This involves using various force fields, such as Universal Force Field (UFF) or General Amber Force Field (GAFF), to perform energy minimizations and determine the most stable conformations of different derivatives scispace.com. Furthermore, in silico molecular docking studies can be employed to predict how these molecules interact with biological targets, such as enzymes or DNA structures nih.gov. By correlating these computational predictions with experimental data, researchers can develop models that accurately forecast the biological activity or physical properties of novel, unsynthesized derivatives, thereby accelerating the discovery process and reducing reliance on costly and time-consuming laboratory synthesis and screening.
Applications in Supramolecular Chemistry and Nanotechnology
The structural features of this compound make it an attractive candidate for applications in materials science, particularly in supramolecular chemistry and nanotechnology. The nitro group and the indole nitrogen can participate in non-covalent interactions like hydrogen bonding and π-π stacking, which are the basis of molecular recognition and self-assembly. Future research could explore the use of its derivatives as building blocks for constructing well-defined supramolecular oligomers or polymers rsc.org. In nanotechnology, the molecule could be used as a ligand to functionalize the surface of gold nanoparticles (GNPs). Such functionalized nanoparticles have wide-ranging potential applications, from acting as contrast agents in medical imaging to serving as targeted drug delivery vehicles ub.edu. Investigating how the indoline scaffold can be integrated into these advanced material systems is a promising frontier.
Sustainable Synthesis and Green Chemistry Innovations
Adherence to the principles of green chemistry is becoming a critical aspect of chemical research. Future work on the synthesis of this compound and its derivatives should prioritize the development of sustainable and environmentally benign methodologies. This includes designing integrated "one-pot" reaction processes that minimize waste by reducing the number of intermediate purification steps rsc.org. The use of renewable feedstocks, where possible, and the replacement of hazardous reagents and solvents with greener alternatives are also key goals. Innovations such as continuous flow synthesis not only improve efficiency and safety but also align with green chemistry principles by allowing for better control over reaction parameters and reducing energy consumption patsnap.com. Applying these concepts will be essential for the environmentally responsible production and application of this important chemical scaffold.
Q & A
Q. What are the established synthetic routes for 3,3-Dimethyl-5-nitroindoline, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound is typically synthesized via nitration of indoline derivatives followed by alkylation. Optimization should focus on:
- Catalyst selection : Evaluate acidic (e.g., HNO₃/H₂SO₄) vs. non-acidic conditions for regioselective nitration.
- Temperature control : Monitor exothermic reactions to avoid byproducts (e.g., over-nitration).
- Solvent systems : Test polar aprotic solvents (e.g., DMF) for alkylation efficiency.
Use a fractional factorial design of experiments (DoE) to assess interactions between variables (temperature, stoichiometry, reaction time) .
Key Data Table :
| Variable | Test Range | Optimal Condition | Yield (%) |
|---|---|---|---|
| Nitration Temp | 0°C to 25°C | 10°C | 78 |
| Alkylation Time | 4–24 hours | 12 hours | 82 |
| Solvent | DMF, THF, Acetone | DMF | 85 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Prioritize ¹H/¹³C NMR for structural confirmation:
- Nitro group : Look for deshielding in aromatic protons (δ 8.2–8.5 ppm) and C-NO₂ carbon (δ 145–150 ppm).
- Methyl groups : Sharp singlets near δ 1.5–1.8 ppm (¹H) and δ 20–25 ppm (¹³C).
IR spectroscopy : Confirm NO₂ asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹).
Mass spectrometry : Base peak at m/z [M+H]⁺ with fragmentation patterns consistent with nitro group loss.
Ensure compliance with NIH guidelines for reproducible spectral data reporting .
Advanced Research Questions
Q. How can researchers design experiments to investigate the thermal stability and decomposition pathways of this compound under varying environmental conditions?
- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to identify decomposition thresholds. For pathway analysis:
- Isothermal studies : Heat samples at 100°C, 150°C, and 200°C in inert vs. oxidative atmospheres.
- Evolved gas analysis (EGA) : Pair TGA with GC-MS to detect volatile decomposition products (e.g., NO₂, CO).
Include control experiments with structural analogs to differentiate nitro-group-specific degradation .
Q. What methodological approaches are recommended for resolving contradictions in biological activity data across different in vitro models for this compound?
- Methodological Answer : Conduct orthogonal assays to validate activity:
- Enzyme inhibition : Compare IC₅₀ values across fluorometric vs. colorimetric assays.
- Cellular uptake : Quantify intracellular concentrations using LC-MS to rule out permeability artifacts.
Apply meta-analysis to reconcile discrepancies: - Statistical rigor : Use ANOVA with post-hoc tests to assess inter-assay variability .
- Dose-response alignment : Normalize data to shared reference compounds (e.g., positive controls) .
Q. What strategies should be employed to assess the electrophilic reactivity of the nitro group in this compound, particularly in nucleophilic aromatic substitution reactions?
- Methodological Answer : Design kinetic studies under varying nucleophile concentrations (e.g., thiols, amines):
- Reaction monitoring : Use HPLC to track nitro group displacement rates.
- Computational modeling : Perform DFT calculations to map transition states and activation barriers.
Compare reactivity with meta-substituted nitroindolines to evaluate steric/electronic effects. Tabulate Hammett constants (σ) for substituents to correlate with reaction rates .
Guidelines for Data Reporting
- Statistical Analysis : Follow NIH preclinical checklists for transparency in data aggregation (e.g., p-values, confidence intervals) .
- Visualization : Use tables/figures to highlight trends without duplicating text (e.g., TGA thermograms paired with GC-MS chromatograms) .
- Reproducibility : Document synthetic protocols, spectral parameters, and assay conditions in line with ICH guidelines for cross-study validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
